{[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}phosphonic acid
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Overview
Description
Deoxy-5-methylcytidylic acid is a pyrimidine 2’-deoxyribonucleoside 5’-monophosphate that contains 5-methylcytidine as its nucleobase . It is a minor component of DNA in plants and animals, making up 4-7% of the bases in plants and less than 1.5% in mammals . This compound plays a crucial role in the methylation process of DNA, which is essential for gene regulation and expression .
Preparation Methods
Deoxy-5-methylcytidylic acid can be synthesized enzymatically. One method involves the use of deoxycytidylate C-methyltransferase, which catalyzes the reaction between 5,10-methylenetetrahydrofolic acid and deoxycytidylic acid to produce deoxy-5-methylcytidylic acid and dihydrofolic acid . Another method involves the use of formaldehyde and 5,6,7,8-tetrahydrofolic acid as substrates in the presence of an enzyme preparation from Xanthomonas oryzae infected with phage Xp12 .
Chemical Reactions Analysis
Deoxy-5-methylcytidylic acid undergoes several types of chemical reactions, including methylation and substitution. The primary reaction involves the methylation of deoxycytidylic acid to form deoxy-5-methylcytidylic acid. This reaction requires the presence of 5,10-methylenetetrahydrofolic acid and is catalyzed by deoxycytidylate C-methyltransferase . The major product of this reaction is deoxy-5-methylcytidylic acid, with dihydrofolic acid as a byproduct .
Scientific Research Applications
Deoxy-5-methylcytidylic acid has several scientific research applications. In biology, it is used to study DNA methylation patterns and their effects on gene expression . In medicine, it is used to investigate the role of DNA methylation in various diseases, including cancer . In industry, it is used in the production of synthetic DNA and RNA for research purposes .
Mechanism of Action
The mechanism of action of deoxy-5-methylcytidylic acid involves the methylation of specific deoxycytidylic acid residues in DNA. This methylation is catalyzed by DNA methylases, which transfer a methyl group from S-adenosyl methionine to specific sites in DNA . The methylation of DNA plays a crucial role in gene regulation and expression, as it can either activate or repress the transcription of specific genes .
Comparison with Similar Compounds
Deoxy-5-methylcytidylic acid is similar to other pyrimidine nucleotides, such as deoxycytidylic acid and 5-methylcytidine. it is unique in that it contains a methyl group at the 5-position of the cytidine ring, which is not present in deoxycytidylic acid . This methyl group plays a crucial role in the compound’s ability to regulate gene expression through DNA methylation .
Similar Compounds::- Deoxycytidylic acid
- 5-Methylcytidine
- Deoxyuridine monophosphate
Properties
IUPAC Name |
[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N3O7P/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(20-8)4-19-21(16,17)18/h3,6-8,14H,2,4H2,1H3,(H2,11,12,15)(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDVNLHBCKWZDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N3O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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